
5-Fluoro-2-methyl-1H-indole-3-carbaldehyde
Overview
Description
5-Fluoro-2-methyl-1H-indole-3-carbaldehyde is a fluorinated indole derivative characterized by a fluorine substituent at position 5, a methyl group at position 2, and a formyl group at position 2. This compound serves as a versatile synthetic intermediate in organic chemistry, particularly in the preparation of nitrovinylindoles and β-carbolines via condensation or cyclization reactions .
Synthesis:
The compound is synthesized via the Vilsmeier-Haack reaction, where 5-fluoro-2-methyl-1H-indole is treated with phosphoryl chloride (POCl₃) in dimethylformamide (DMF). This method yields the aldehyde functional group at position 3 with high regioselectivity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-2-methyl-1H-indole-3-carbaldehyde can be achieved through several methods. One common approach involves the reaction of 5-fluoroindole with N,N,N’,N’-tetramethylethylenediamine under specific conditions . Another method includes the use of p-toluenesulfonic acid in toluene, which yields the corresponding indole product .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific industrial methods may vary depending on the desired scale and application, but they generally follow the principles of green chemistry to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions: 5-Fluoro-2-methyl-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Reagents such as nucleophiles (e.g., amines, thiols) can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of 5-fluoro-2-methyl-1H-indole-3-carboxylic acid.
Reduction: Formation of 5-fluoro-2-methyl-1H-indole-3-methanol.
Substitution: Formation of various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
Pharmaceutical Development
5-Fluoro-2-methyl-1H-indole-3-carbaldehyde serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its unique structural properties make it particularly valuable in drug discovery, especially for developing anti-cancer agents.
Case Study: Anticancer Activity
Research indicates that derivatives of this compound exhibit significant anticancer properties. For example, modifications to the molecular structure can enhance potency against specific cancer cell lines.
Compound | Cell Line | IC50 (μM) |
---|---|---|
Oncrasin-1 derivative | H460 | 31.6 |
Oncrasin-1 derivative | T29Kt1 | 10.0 |
These findings suggest that specific structural features can lead to varying degrees of efficacy against different types of cancer cells .
Fluorescent Probes
The compound is utilized in the development of fluorescent probes for biological imaging. These probes allow researchers to visualize cellular processes with high specificity and sensitivity, aiding in the study of various biological phenomena .
Material Science
In material science, this compound is explored for its potential in producing advanced materials such as organic semiconductors and light-emitting diodes (LEDs). Its unique electronic properties make it suitable for enhancing the thermal and mechanical characteristics of polymers and coatings .
Agricultural Chemistry
This compound also plays a role in agricultural chemistry by contributing to the formulation of agrochemicals. It aids in developing more effective pesticides and herbicides that target specific pests while minimizing environmental impact .
Biochemical Research
Researchers employ this compound in studying enzyme interactions and metabolic pathways. This research can lead to breakthroughs in understanding disease mechanisms and developing new therapeutic strategies .
Summary of Applications
Application Area | Description |
---|---|
Pharmaceutical Development | Intermediate for anti-cancer drug synthesis |
Fluorescent Probes | Used for biological imaging |
Material Science | Development of organic semiconductors and advanced materials |
Agricultural Chemistry | Formulation of effective pesticides and herbicides |
Biochemical Research | Study of enzyme interactions and metabolic pathways |
Mechanism of Action
The mechanism of action of 5-Fluoro-2-methyl-1H-indole-3-carbaldehyde and its derivatives involves interactions with specific molecular targets and pathways. The fluorine atom enhances the compound’s ability to bind to biological targets, increasing its potency and selectivity. The indole ring system allows for interactions with various enzymes and receptors, leading to diverse biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Indole Carbaldehydes
Structural Analogues and Physicochemical Properties
The following table summarizes critical data for 5-Fluoro-2-methyl-1H-indole-3-carbaldehyde and its analogs:
Fluorine Substituent (Position 5) :
- Electron-Withdrawing Effect : The fluorine at position 5 enhances electrophilic substitution reactivity at position 3, facilitating formylation in the Vilsmeier-Haack reaction .
- Biological Relevance : Fluorine improves metabolic stability and bioavailability, making 5-fluoroindoles attractive in drug discovery (e.g., antioxidants in ischemia treatment) .
Methyl Substituent (Position 2) :
- Steric Hindrance : The 2-methyl group in the target compound may slow reaction kinetics compared to unsubstituted analogs (e.g., indole-3-carboxaldehyde) due to steric effects.
- Synthetic Utility : This group directs reactivity to specific positions, as seen in the synthesis of (E)-5-fluoro-2-methyl-3-(2-nitrovinyl)-1H-indole via condensation with nitromethane .
Comparison with 5-Fluoro-1H-indole-3-carbaldehyde :
- The absence of the 2-methyl group in 5-fluoro-1H-indole-3-carbaldehyde (CAS 2338-71-8) results in a lower molecular weight (163.15 g/mol vs.
Thermal Stability and Spectral Features
- Melting Points : The target compound (214.9–216.5°C) exhibits a higher melting point than indole-3-carboxaldehyde (193–198°C) due to increased molecular symmetry and fluorine-induced intermolecular interactions .
- NMR Signatures : The ¹H NMR spectrum of the target compound shows a broad singlet at δ 9.25 ppm for the indole NH proton, while the aldehyde proton resonates as a singlet near δ 10.0 ppm in related analogs .
Biological Activity
5-Fluoro-2-methyl-1H-indole-3-carbaldehyde is a notable compound belonging to the indole family, recognized for its diverse biological activities and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
Chemical Formula: CHFNO
Molecular Weight: 181.18 g/mol
CAS Number: 815586-68-6
SMILES Notation: CC1=C(C2=C(N1)C=CC(=C2)F)C=O
The compound features a fluorine atom at the 5th position, a methyl group at the 2nd position, and an aldehyde group at the 3rd position of the indole ring. This unique structure contributes to its biological activity and interaction with various molecular targets.
This compound interacts with multiple biological pathways:
- Receptor Binding: Indole derivatives generally exhibit high affinity for various receptors, influencing cellular signaling and metabolic processes.
- Enzyme Interaction: The compound can modulate enzyme activity, impacting biochemical pathways essential for cell function.
- Gene Expression Regulation: It has been shown to affect gene expression profiles, potentially leading to altered cellular behavior.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity:
- Antibacterial Activity: A study reported its derivatives showing weak growth inhibition against methicillin-resistant Staphylococcus aureus (MRSA) with a minimum inhibitory concentration (MIC) of 16 µg/mL. However, certain analogues demonstrated much stronger activity (MIC ≤ 0.25 µg/mL) .
- Antifungal Activity: The compound has shown promising antifungal effects against Cryptococcus neoformans, with MIC values as low as ≤0.25 µg/mL, indicating selective toxicity towards fungal pathogens without significant cytotoxicity to human cells .
Anticancer Potential
The indole scaffold is well-known in medicinal chemistry for its anticancer properties:
- Cell Line Studies: Various studies have demonstrated that indole derivatives can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). For instance, certain compounds derived from this structure showed higher cytotoxicity against MCF-7 cells compared to healthy cell lines .
- Mechanistic Insights: Investigations into the apoptotic pathways revealed that these compounds could activate caspase enzymes, promoting programmed cell death in cancer cells .
Comparative Biological Activity Table
Case Studies and Research Findings
- Study on Antimicrobial Activity:
- Investigation into Anticancer Mechanisms:
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 5-Fluoro-2-methyl-1H-indole-3-carbaldehyde, and how can yield variability be addressed?
The compound is typically synthesized via Vilsmeier-Haack formylation. A general method involves reacting 5-fluoro-2-methylindole with phosphorus oxychloride (POCl₃) in anhydrous dimethylformamide (DMF) under ice-cooled conditions, followed by room-temperature stirring for 1.5 hours. Yields range from 48% to 90%, influenced by reaction scaling, solvent purity, and temperature control. Post-reaction purification via column chromatography (e.g., 70:30 ethyl acetate/hexane) is critical for isolating high-purity product . Troubleshooting low yields involves optimizing stoichiometry, ensuring anhydrous conditions, and verifying indole substrate reactivity.
Q. Which spectroscopic techniques are most reliable for confirming the structure and purity of this compound?
Multinuclear NMR spectroscopy (¹H, ¹³C, and ¹⁹F) is essential for structural confirmation. Key diagnostic signals include:
- ¹H NMR : Aldehyde proton at δ ~10.2 ppm; indole NH at δ ~11.5 ppm (broad).
- ¹⁹F NMR : Fluorine signal near δ -120 ppm (specific coupling patterns depend on substituents).
- 13C NMR : Aldehyde carbon at δ ~190 ppm. Complementary techniques like TLC (retention factor analysis) and high-resolution mass spectrometry (HRMS) validate purity and molecular ion peaks .
Q. What safety protocols are recommended for handling this compound?
Key precautions include:
- Personal Protection : Gloves, lab coat, and eye protection to avoid skin/eye contact.
- Ventilation : Use fume hoods due to volatile reagents (e.g., POCl₃, DMF).
- Storage : Keep in airtight containers at -20°C, away from ignition sources (P210) .
- Spill Management : Neutralize acidic residues with sodium bicarbonate and adsorb organic spills with inert materials.
Advanced Research Questions
Q. How can crystallographic software (e.g., SHELX, ORTEP) resolve ambiguities in the molecular geometry of this compound?
Single-crystal X-ray diffraction paired with SHELX programs (e.g., SHELXL for refinement) provides precise bond lengths and angles. For example, the aldehyde group’s planarity and fluorine’s electronic effects on the indole ring can be quantified. ORTEP-3 visualizes thermal ellipsoids, aiding in detecting disorder or conformational flexibility . High-resolution data (≤ 0.8 Å) is crucial for modeling weak interactions like C–H···O or π-stacking.
Q. What strategies are effective for incorporating this compound into bioactive heterocycles (e.g., thiazoles, triazoles)?
The aldehyde group enables condensation reactions, such as:
- Thiazole Synthesis : React with 2-aminothiazol-4(5H)-one in acetic acid under reflux to form Schiff bases. Method yields depend on electron-withdrawing substituents and reflux duration .
- Click Chemistry : Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) with propargylated intermediates, achieving triazole-linked indole derivatives. Optimize catalyst (CuI) concentration and solvent (PEG-400/DMF mixtures) to suppress side reactions .
Q. How do computational models predict the physicochemical properties (e.g., logP, PSA) of this compound, and what are their limitations?
Density functional theory (DFT) calculations estimate logP (~1.63) and polar surface area (PSA) (~90.4 Ų), indicating moderate lipophilicity and bioavailability. However, these models may underestimate steric effects of the methyl group or fluorine’s inductive influence on solubility. Experimental validation via HPLC (logP) and BET surface analysis is recommended .
Q. How should researchers address contradictions in spectral or crystallographic data for this compound?
- Spectral Discrepancies : Compare with deuterated solvent controls and rule out tautomerism (e.g., aldehyde vs. hydrated forms).
- Crystallographic Ambiguities : Use twin refinement in SHELXL for overlapping electron densities or employ Hirshfeld surface analysis to clarify intermolecular interactions .
- Reproducibility : Document solvent history and crystallization conditions (e.g., slow evaporation vs. diffusion methods).
Q. Methodological Considerations
- Synthetic Reproducibility : Scale reactions cautiously; pilot studies (<1 mmol) are advised before gram-scale synthesis.
- Data Validation : Cross-reference NMR assignments with DEPT-135 and 2D experiments (HSQC, HMBC) .
- Software Tools : For crystallography, pair SHELX with WinGX for data integration and Olex2 for visualization .
Properties
IUPAC Name |
5-fluoro-2-methyl-1H-indole-3-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FNO/c1-6-9(5-13)8-4-7(11)2-3-10(8)12-6/h2-5,12H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FISQQNGEDJOACY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1)C=CC(=C2)F)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30424371 | |
Record name | 5-Fluoro-2-methyl-1H-indole-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30424371 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
815586-68-6 | |
Record name | 5-Fluoro-2-methyl-1H-indole-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30424371 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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